molecular formula C22H23ClN4O2S B2360726 3-chloro-N-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinoxalin-2-yl)benzenesulfonamide CAS No. 714292-09-8

3-chloro-N-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinoxalin-2-yl)benzenesulfonamide

Cat. No.: B2360726
CAS No.: 714292-09-8
M. Wt: 442.96
InChI Key: CLSDEOXTULALMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinoxalin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H23ClN4O2S and its molecular weight is 442.96. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Radioprotective Agents

The utility of benzenesulfonamide derivatives in the synthesis of novel quinolines has shown potential anticancer and radioprotective properties. Specifically, compounds derived from a structurally similar precursor demonstrated significant cytotoxic activity against cancer cells and exhibited in vivo radioprotective activity against γ-irradiation in mice (Ghorab et al., 2008).

Antimicrobial Agents

Some derivatives have been synthesized with the aim of exploring their use as antimicrobial agents. The antimicrobial evaluation of these compounds, which share a core structure with the chemical , has shown promise in combating Gram-positive bacteria, highlighting their potential in addressing microbial resistance issues (2019).

Synthetic Chemistry Applications

The compound has been involved in synthetic chemistry research, demonstrating its versatility in the synthesis of various molecular structures. For example, its use in the synthesis of quinoxaline derivatives has contributed to the development of novel compounds with potential biological activities (Tan et al., 2011).

Molecular Structure and Characterization

The crystal structure of related compounds has been determined, aiding in the understanding of their molecular geometry and potential interactions. Such structural analyses are crucial for the development of drugs with specific biological targets (Liu et al., 1994).

Properties

IUPAC Name

3-chloro-N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O2S/c23-17-9-6-10-18(15-17)30(28,29)27-22-21(24-14-13-16-7-2-1-3-8-16)25-19-11-4-5-12-20(19)26-22/h4-7,9-12,15H,1-3,8,13-14H2,(H,24,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSDEOXTULALMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.